N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Studies on derivatives of [1,2,4]triazolo[4,3-b]pyridazin have indicated their potential in antiproliferative applications. For instance, a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed inhibition of the proliferation of endothelial and tumor cells, highlighting their potential in cancer research and therapy (Ilić et al., 2011).
Antimicrobial Activity
Another area of application for [1,2,4]triazolo[4,3-b]pyridazin derivatives involves antimicrobial activity. Compounds synthesized from related derivatives have been evaluated for their antimicrobial properties, suggesting potential use in fighting bacterial and fungal infections (Özil et al., 2015).
Insecticidal Activity
The synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, indicates the potential use of these compounds in agricultural applications, particularly as insecticides (Fadda et al., 2017).
Antioxidant Activity
Compounds related to [1,2,4]triazolo[4,3-b]pyridazin derivatives have also been evaluated for their antioxidant activity, indicating potential applications in the development of new antioxidant agents (Bassyouni et al., 2012).
Synthetic Methodology
The development of synthetic methodologies for the production of [1,2,4]triazolo[4,3-b]pyridazin derivatives and related compounds is another significant area of research. These methodologies facilitate the exploration of the biological and chemical properties of these compounds (Music & Verček, 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, such as inducing or inhibiting the expression of certain genes, affecting cell proliferation and differentiation, and influencing signal transduction pathways .
Properties
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZPBIBRXFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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